molecular formula C5H8N4 B13592826 1-Methyl-1h-pyrazole-5-carboximidamide

1-Methyl-1h-pyrazole-5-carboximidamide

Cat. No.: B13592826
M. Wt: 124.14 g/mol
InChI Key: GRYLGQMSLGLXEZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-carboximidamide is an organic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboximidamide group at the 5-position. It is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-5-carboximidamide can be synthesized through various methods. One common approach involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . This method is simple and cost-effective, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of advanced catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or other derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final guanidinium product . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to act as a guanylation agent sets it apart from other pyrazole derivatives .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

2-methylpyrazole-3-carboximidamide

InChI

InChI=1S/C5H8N4/c1-9-4(5(6)7)2-3-8-9/h2-3H,1H3,(H3,6,7)

InChI Key

GRYLGQMSLGLXEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=N)N

Origin of Product

United States

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